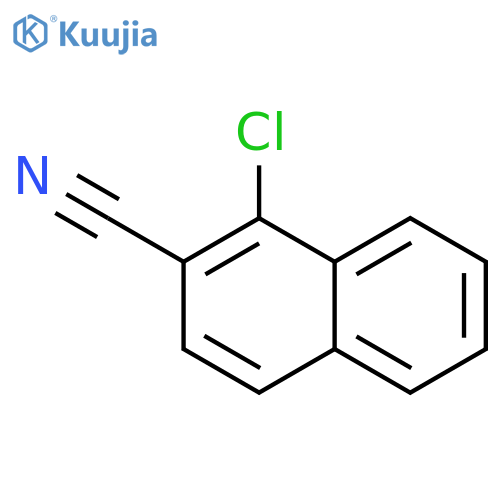

Cas no 52449-78-2 (2-Naphthalenecarbonitrile, 1-chloro-)

52449-78-2 structure

商品名:2-Naphthalenecarbonitrile, 1-chloro-

2-Naphthalenecarbonitrile, 1-chloro- 化学的及び物理的性質

名前と識別子

-

- 2-Naphthalenecarbonitrile, 1-chloro-

- 1-Chloro-2-cyanonaphthalene

- 1-chloronaphthalene-2-carbonitrile

- FT-0760507

- 52449-78-2

- DTXSID40496726

- SCHEMBL11556490

-

- インチ: InChI=1S/C11H6ClN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H

- InChIKey: UWPBZQSTQOKGLK-UHFFFAOYSA-N

- ほほえんだ: ClC1C2C(=CC=CC=2)C=CC=1C#N

計算された属性

- せいみつぶんしりょう: 187.01898

- どういたいしつりょう: 187.0188769g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 23.8Ų

じっけんとくせい

- PSA: 23.79

2-Naphthalenecarbonitrile, 1-chloro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219000543-500mg |

1-Chloro-2-cyanonaphthalene |

52449-78-2 | 98% | 500mg |

$970.20 | 2023-09-01 | |

| Alichem | A219000543-1g |

1-Chloro-2-cyanonaphthalene |

52449-78-2 | 98% | 1g |

$1600.75 | 2023-09-01 | |

| Alichem | A219000543-250mg |

1-Chloro-2-cyanonaphthalene |

52449-78-2 | 98% | 250mg |

$693.60 | 2023-09-01 |

2-Naphthalenecarbonitrile, 1-chloro- 関連文献

-

1. Book reviews

-

Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

52449-78-2 (2-Naphthalenecarbonitrile, 1-chloro-) 関連製品

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 124-83-4((1R,3S)-Camphoric Acid)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬